N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a phenylacetamido group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with phenylacetic acid under acidic conditions to form 5-(2-phenylacetamido)-1,3,4-thiadiazole.
Attachment of the Oxolane Ring: The oxolane ring is introduced by reacting oxirane with a suitable nucleophile to form an oxolane derivative.
Coupling Reaction: The final step involves coupling the oxolane derivative with the thiadiazole compound using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted oxolane derivatives.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylacetamido group can enhance binding affinity through hydrophobic interactions, while the oxolane ring can provide additional stability to the compound.
Comparison with Similar Compounds
Similar Compounds
- **N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- **N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}propionamide
- **N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the oxolane ring, phenylacetamido group, and thiadiazole ring in a single molecule allows for versatile interactions and reactivity, making it a valuable compound in various fields of research.
Biological Activity
N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that incorporates a quinazoline core structure along with a thioether linkage. This compound's unique structural components suggest a range of potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective applications.
Chemical Structure and Synthesis
The compound features several key functional groups:
- Oxolane (tetrahydrofuran) moiety : Enhances solubility and bioavailability.
- Thiadiazole scaffold : Known for various biological activities including antimicrobial and anticancer properties.
- Phenylacetamido group : Contributes to the compound's pharmacological profile.
Synthesis typically involves multi-step reactions that can be optimized using microwave irradiation or green chemistry methods to enhance yield and reduce environmental impact.
1. Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial properties. Studies indicate that derivatives of this compound can exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance:
Compound | Activity | MIC (μg/mL) |
---|---|---|
Thiadiazole Derivative A | Antibacterial (E. coli) | 32 |
Thiadiazole Derivative B | Antifungal (A. niger) | 42 |
Research has demonstrated that the presence of halogen or oxygenated substituents on the phenyl ring enhances antibacterial and antifungal activity compared to standard drugs like fluconazole and streptomycin .
2. Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines:
Cell Line | IC50 (μg/mL) | Activity |
---|---|---|
MCF-7 (breast cancer) | 0.28 | High |
A549 (lung carcinoma) | 0.52 | Moderate |
These findings indicate that the compound may inhibit tumor growth effectively, with structure–activity relationship studies suggesting that specific substituents on the thiadiazole ring significantly influence cytotoxic activity .
3. Neuroprotective Effects
The neuroprotective properties of compounds with a thiadiazole backbone have been noted in several studies. For instance, derivatives have been evaluated for their ability to protect against seizures induced by chemical agents like nikethamide and picrotoxins. The results indicate promising anticonvulsant activity with low neurotoxicity .
Case Studies
Several case studies have highlighted the biological efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy :
- Anticancer Activity :
Properties
IUPAC Name |
N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-14(9-12-5-2-1-3-6-12)19-16-20-21-17(26-16)25-11-15(23)18-10-13-7-4-8-24-13/h1-3,5-6,13H,4,7-11H2,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLPAJAPUPTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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